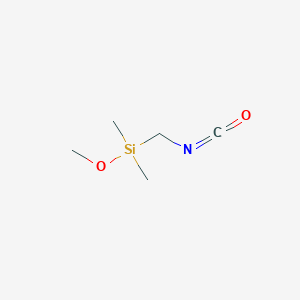
(isocyanatomethyl)methoxydimethylsilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(isocyanatomethyl)methoxydimethylsilane is a chemical compound with the molecular formula C6H13NO2Si. It is a member of the silane family, characterized by the presence of silicon atoms bonded to organic groups. This compound is notable for its unique combination of isocyanate and methoxy functional groups, which impart distinct chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (isocyanatomethyl)methoxydimethylsilane typically involves the reaction of methoxy(dimethyl)silane with an isocyanate source. One common method is the reaction of methoxy(dimethyl)silane with methyl isocyanate under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a tertiary amine, to facilitate the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions, including temperature, pressure, and catalyst concentration, are optimized to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions: (isocyanatomethyl)methoxydimethylsilane undergoes various chemical reactions, including:
Substitution Reactions: The methoxy group can be substituted with other nucleophiles, such as amines or alcohols, leading to the formation of new silane derivatives.
Addition Reactions: The isocyanate group can react with compounds containing active hydrogen atoms, such as amines or alcohols, to form urea or urethane derivatives.
Hydrolysis: In the presence of water, this compound can hydrolyze to form silanols and methanol.
Common Reagents and Conditions:
Substitution Reactions: Typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate nucleophilic attack.
Addition Reactions: Often performed at room temperature or slightly elevated temperatures, with or without a catalyst.
Hydrolysis: Usually occurs under acidic or basic conditions, depending on the desired rate of reaction.
Major Products Formed:
Substitution Reactions: New silane derivatives with different functional groups.
Addition Reactions: Urea or urethane derivatives.
Hydrolysis: Silanols and methanol.
科学的研究の応用
(isocyanatomethyl)methoxydimethylsilane has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of various organosilicon compounds and as a reagent in organic synthesis.
Biology: Employed in the modification of biomolecules and surfaces for bioconjugation and immobilization studies.
Medicine: Investigated for its potential use in drug delivery systems and as a component in biomedical coatings.
Industry: Utilized in the production of adhesives, sealants, and coatings due to its ability to form strong bonds with various substrates.
作用機序
The mechanism of action of (isocyanatomethyl)methoxydimethylsilane involves its reactivity with nucleophiles and electrophiles. The isocyanate group readily reacts with compounds containing active hydrogen atoms, forming stable urea or urethane linkages. The methoxy group can undergo substitution reactions, allowing for the introduction of various functional groups. These reactions enable the compound to modify surfaces, create new materials, and participate in complex chemical processes.
類似化合物との比較
(Isocyanatomethyl)dimethoxymethylsilane: Similar in structure but with different functional groups, leading to variations in reactivity and applications.
(2-Isocyanatoethyl)(methoxy)dimethylsilane: Another related compound with an ethyl group instead of a methyl group, affecting its chemical properties and uses.
Uniqueness: (isocyanatomethyl)methoxydimethylsilane is unique due to its specific combination of isocyanate and methoxy groups, which provide a distinct set of reactivity and applications. Its ability to participate in both nucleophilic and electrophilic reactions makes it a versatile compound in various fields of research and industry.
特性
CAS番号 |
35450-25-0 |
|---|---|
分子式 |
C5H11NO2Si |
分子量 |
145.23 g/mol |
IUPAC名 |
isocyanatomethyl-methoxy-dimethylsilane |
InChI |
InChI=1S/C5H11NO2Si/c1-8-9(2,3)5-6-4-7/h5H2,1-3H3 |
InChIキー |
MZOWBBNCHOUJAP-UHFFFAOYSA-N |
正規SMILES |
CO[Si](C)(C)CN=C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















